molecular formula C9H14OS B8439813 2-(3-Methoxy-propyl)-3-methyl-thiophene

2-(3-Methoxy-propyl)-3-methyl-thiophene

Cat. No. B8439813
M. Wt: 170.27 g/mol
InChI Key: RIXDJMITSKUALD-UHFFFAOYSA-N
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Patent
US07868030B2

Procedure details

Magnesium turnings (365 mg, 15.0 mmol, 1.5 equiv.) were suspended in 15 ml dry diethyl ether. A crystal of iodine and a few drops of 2-bromo-3-methylthiophene in 10 ml ether were added till the reaction started (3 min. with heating to 30° C.). The remaining solution of 2-bromo-3-methylthiophene (total 2.44 g, 10.0 mmol, 1.0 equiv.) was added dropwise to maintain the reaction at reflux. The reaction mixture was refluxed for 30 min. Toluene-4-sulfonic acid 3-methoxy-propyl ester (2.13 g, 12.0 mmol, 1.2 equiv.) dissolved in 5 ml diethyl ether was added dropwise and the yellow solution was refluxed again for 2 hours. The brown suspension was cooled, acidified with 1N HCl and extracted twice with ethyl acetate. The combined organics were washed with KHSO4/K2SO4 and brine, dried over Na2SO4, filtered, evaporated and chromatographed on a 50 g Silicagel cartridge with heptane and than MTBE-heptane 1:9 as solvent to give 2-(3-methoxy-propyl)-3-methyl-thiophene, 410 mg, m/e 170.0 (MH+) by GC/MS.
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
2.44 g
Type
reactant
Reaction Step Three
Quantity
2.13 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH3:10].[CH3:11][O:12][CH2:13][CH2:14][CH2:15]OS(C1C=CC(C)=CC=1)(=O)=O.Cl>C(OCC)C.BrC1SC=CC=1C>[CH3:11][O:12][CH2:13][CH2:14][CH2:15][C:5]1[S:6][CH:7]=[CH:8][C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrC=1SC=CC1C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
2.44 g
Type
reactant
Smiles
BrC=1SC=CC1C
Step Four
Name
Quantity
2.13 g
Type
reactant
Smiles
COCCCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the yellow solution was refluxed again for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The brown suspension was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with KHSO4/K2SO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on a 50 g Silicagel cartridge with heptane and than MTBE-heptane 1:9 as solvent

Outcomes

Product
Name
Type
product
Smiles
COCCCC=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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